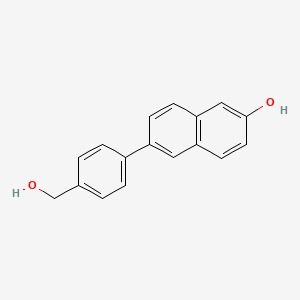

6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-[4-(hydroxymethyl)phenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14O2/c18-11-12-1-3-13(4-2-12)14-5-6-16-10-17(19)8-7-15(16)9-14/h1-10,18-19H,11H2 |

InChI Key |

AVXPCURWRCFCPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Retrosynthetic Analysis of the 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-carbon single bond connecting the naphthalene (B1677914) and phenyl rings. This approach is standard for biaryl synthesis and points directly toward cross-coupling strategies. numberanalytics.comresearchgate.net

This key disconnection (C-C bond) suggests two primary synthetic pathways based on palladium-catalyzed cross-coupling reactions:

Pathway A : This pathway involves a coupling reaction between a naphthalene derivative functionalized with a metallic or metalloid group (e.g., a boronic acid or stannane) and a phenyl halide or triflate bearing a hydroxymethyl group.

Pathway B : Conversely, this pathway utilizes a phenyl derivative functionalized with a metallic or metalloid group and a naphthalene halide or triflate.

Both pathways require careful consideration of protecting groups for the phenolic hydroxyl (-OH) and benzylic alcohol (-CH₂OH) functionalities. These groups are often protected (e.g., as methoxy, benzyloxy, or silyl (B83357) ethers) to prevent unwanted side reactions under the basic conditions typically employed in cross-coupling reactions. The protecting groups would then be removed in the final step to yield the target molecule.

Palladium-Catalyzed Cross-Coupling Approaches to this compound

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency in forming carbon-carbon bonds. nih.gov For the synthesis of this compound, the Suzuki-Miyaura and Stille couplings are the most prominent and well-established methods. numberanalytics.com

Suzuki-Miyaura Coupling Strategies for this compound Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. nih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

Two primary routes can be envisioned for the synthesis of the target compound:

Route 1 : Coupling of a 6-alkoxy-2-naphthalenylboronic acid with 4-bromo- or 4-iodobenzyl alcohol (with the alcohol group potentially protected). The alkoxy group (e.g., methoxy) on the naphthalene serves as a protected form of the phenol.

Route 2 : Coupling of a 6-bromo- or 6-iodo-2-alkoxynaphthalene with (4-(hydroxymethyl)phenyl)boronic acid (or its protected equivalent).

The selection of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura reaction. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃). beilstein-journals.orgnih.gov An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. nih.gov The reaction is commonly performed in a two-phase solvent system, such as toluene (B28343)/water or dioxane/water, at elevated temperatures. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Example Reagents/Conditions | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Organoboron Reagent | Arylboronic acid or Arylboronate ester | Source of one aryl group |

| Organohalide | Aryl bromide, Aryl iodide, or Aryl triflate | Source of the second aryl group |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron reagent |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides a medium for the reaction |

| Temperature | 60-110 °C | Provides energy to overcome activation barrier |

Stille Coupling and Other Cross-Coupling Variants in this compound Synthesis

The Stille coupling offers an alternative palladium-catalyzed method, involving the reaction of an organostannane (organotin compound) with an organohalide or triflate. wikipedia.org This reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture. nih.gov

A plausible Stille coupling route would involve the reaction between 6-alkoxy-2-(tributylstannyl)naphthalene and 4-bromobenzyl alcohol (or a protected version). Key advantages of the Stille reaction include its insensitivity to the presence of water and its tolerance of a wide array of functional groups. nih.gov However, a significant drawback is the high toxicity of the organotin compounds and byproducts, which can complicate purification and waste disposal. numberanalytics.com

Other cross-coupling variants could also be adapted for this synthesis. The Hiyama coupling , which uses organosilanes, and the Negishi coupling , which employs organozinc reagents, are also powerful methods for biaryl synthesis, each with its own set of advantages regarding reactivity and substrate scope. numberanalytics.comorganic-chemistry.org

Classical Organic Synthesis Routes to the this compound Framework

While modern palladium-catalyzed methods are dominant, classical organic synthesis routes offer alternative, albeit often less efficient, pathways. For biaryl synthesis, the Ullmann reaction , which involves the copper-promoted coupling of two aryl halides, is a well-known classical method. However, it typically requires harsh reaction conditions (high temperatures) and often results in lower yields compared to palladium-catalyzed reactions. numberanalytics.comresearchgate.net

A more fundamental "classical" approach could involve constructing the naphthalene ring system itself from acyclic precursors. For instance, methods like the electrophilic cyclization of specifically designed arene-containing propargylic alcohols can be used to form substituted naphthalen-2-ol frameworks. nih.gov Following the construction of the 6-bromo-2-naphthol (B32079) core, a subsequent functionalization step, such as a cross-coupling reaction, would be required to introduce the (hydroxymethyl)phenyl group. Such multi-step classical approaches are generally more laborious and have been largely superseded by the more convergent and efficient cross-coupling strategies.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts, such as homocoupled products. This process involves the systematic variation of several key parameters. beilstein-journals.org For a Suzuki-Miyaura coupling, optimization would focus on:

Catalyst System : Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, XPhos, SPhos) is essential. The choice of ligand can significantly influence catalytic activity and stability. nih.gov

Base : The strength and solubility of the base (e.g., K₃PO₄, K₂CO₃, CsF) can dramatically affect the rate of transmetalation, a key step in the catalytic cycle. beilstein-journals.org

Temperature and Reaction Time : Adjusting the temperature and monitoring the reaction over time are crucial to ensure complete conversion without significant degradation of reactants or products.

Stoichiometry : Varying the ratio of the organoboron reagent to the organohalide can help suppress the formation of unwanted homocoupled side products.

Table 2: Interactive Data Table for Optimization of Suzuki-Miyaura Reaction

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | Low |

| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Moderate |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | Moderate |

Note: This table presents hypothetical data to illustrate a typical optimization process. Actual yields would need to be determined experimentally.

Green Chemistry Considerations and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. inovatus.es Key considerations include:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) like toluene or dioxane with greener alternatives is a primary goal. Water, ethanol, or bio-based solvents are increasingly used for Suzuki-Miyaura reactions. inovatus.esrsc.orgnih.gov Some protocols have even been developed in unconventional green media like water extracts of banana. rsc.org

Catalyst Efficiency and Recyclability : Developing catalysts that are highly active at low loadings (high turnover numbers) reduces the amount of palladium, a precious and costly metal, required. Furthermore, using heterogeneous or recyclable catalysts, such as those immobilized on a solid support, simplifies product purification and allows for catalyst reuse. acs.org

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation or mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy : The Suzuki-Miyaura reaction generally has good atom economy. Further improvements can be made by selecting starting materials that minimize the generation of waste byproducts.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. inovatus.es

Advanced Structural Elucidation of 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

High-Resolution Spectroscopic Techniques for Comprehensive Characterization of 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

High-resolution spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a detailed picture of the atomic connectivity and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool. In ¹H NMR spectroscopy, the distinct chemical environments of the hydrogen atoms would result in a characteristic set of signals. For instance, the aromatic protons on the naphthalene (B1677914) and phenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling with adjacent protons. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm, while the hydroxyl protons (-OH) would present as broad singlets, the chemical shifts of which would be sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range, while the benzylic carbon of the hydroxymethyl group would be expected around δ 60-70 ppm.

Mass Spectrometry (MS) would be employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₁₄O₂). The fragmentation pattern observed in the mass spectrum would offer further structural insights, with characteristic fragments arising from the cleavage of the bond between the phenyl and naphthalenyl rings and the loss of the hydroxymethyl group.

Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Characteristic C-O stretching vibrations would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ range.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Benzylic protons (-CH₂OH, ~δ 4.5-5.0 ppm), Hydroxyl protons (-OH, variable) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Benzylic carbon (~δ 60-70 ppm) |

| High-Resolution Mass Spectrometry | Accurate mass corresponding to the molecular formula C₁₇H₁₄O₂ |

| Infrared Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹), C=C stretch (1400-1600 cm⁻¹), C-O stretch (1000-1260 cm⁻¹) |

Single-Crystal X-ray Diffraction Analysis of this compound and Its Crystalline Forms

For this compound, the presence of two hydroxyl groups suggests the strong possibility of extensive hydrogen bonding networks. The phenolic hydroxyl group on the naphthalene ring and the alcoholic hydroxyl group on the phenylmethyl substituent can act as both hydrogen bond donors and acceptors. These interactions would play a crucial role in dictating the crystal packing.

The analysis would also reveal the dihedral angle between the planes of the naphthalene and phenyl rings, which is a key conformational feature of biaryl systems. This angle is influenced by steric hindrance between the ortho-substituents and the electronic effects of the substituents.

Polymorphism, the ability of a compound to exist in more than one crystalline form, could be a possibility for this molecule. Different crystalline forms would exhibit distinct physical properties, and their identification would be crucial for applications in materials science or pharmaceuticals. Single-crystal X-ray diffraction would be the primary tool to identify and characterize any polymorphs.

| Crystallographic Parameter | Anticipated Information for this compound |

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule, including the dihedral angle between the aromatic rings. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |

Stereochemical and Conformational Analysis of this compound in Solution and Solid State

The stereochemistry and conformational flexibility of this compound are important aspects of its structural characterization. While this molecule does not possess a chiral center, it does exhibit conformational isomerism due to rotation around the single bond connecting the phenyl and naphthalenyl rings.

In the solid state , as determined by X-ray crystallography, the molecule would likely adopt a single, low-energy conformation. The dihedral angle between the two aromatic rings would be a key parameter defining this conformation. This angle represents a balance between the stabilizing effects of π-conjugation (favoring a planar arrangement) and the destabilizing steric hindrance between the hydrogen atoms on the adjacent rings (favoring a twisted conformation).

In solution , the molecule is expected to be more conformationally mobile. The rotation around the C-C bond linking the two rings would be facile at room temperature, leading to a dynamic equilibrium of different conformations. The time-averaged conformation in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can provide information about the through-space proximity of protons, which can be used to deduce the preferred solution-state conformation.

Computational modeling, using methods such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface for the rotation around the biaryl bond. This would help in identifying the low-energy conformations and the energy barriers between them, providing a theoretical framework to complement the experimental findings from NMR and X-ray diffraction.

| Analysis Aspect | Solid State (X-ray Diffraction) | Solution State (NMR, Computational) |

| Conformation | A single, fixed conformation is typically observed. | A dynamic equilibrium of multiple conformations exists. |

| Dihedral Angle | A specific, measurable angle between the aromatic rings. | An average or preferred dihedral angle can be inferred. |

| Intermolecular Interactions | Dominated by crystal packing forces and hydrogen bonding. | Influenced by solvent interactions. |

Derivatization and Structural Analogue Synthesis of 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Functionalization at the Naphthol Hydroxyl Group of 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

Etherification: The formation of ethers is a widely employed strategy to cap the phenolic hydroxyl group. This can be achieved through reactions such as the Williamson ether synthesis, where the naphthol is first treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding naphthoxide anion, followed by reaction with an alkyl halide. A variety of alkyl groups can be introduced, ranging from simple methyl and ethyl groups to longer alkyl chains or more complex moieties. For instance, reaction with methyl iodide would yield 6-(4-(hydroxymethyl)phenyl)-2-methoxynaphthalene, while reaction with benzyl (B1604629) bromide would produce 2-(benzyloxy)-6-(4-(hydroxymethyl)phenyl)naphthalene. These modifications can enhance metabolic stability by preventing glucuronidation or sulfation at the phenolic hydroxyl group.

Esterification: Esterification of the naphthol hydroxyl group provides another means of derivatization. This can be accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. For example, treatment with acetyl chloride would yield [6-(4-(hydroxymethyl)phenyl)naphthalen-2-yl] acetate. The introduction of different ester functionalities can modulate the compound's pharmacokinetic profile, and in some cases, esters can act as prodrugs that are cleaved in vivo to release the active parent compound.

| Reaction Type | Reagent | Product Name |

| Etherification | Methyl iodide | 6-(4-(Hydroxymethyl)phenyl)-2-methoxynaphthalene |

| Etherification | Benzyl bromide | 2-(Benzyloxy)-6-(4-(hydroxymethyl)phenyl)naphthalene |

| Esterification | Acetyl chloride | [6-(4-(Hydroxymethyl)phenyl)naphthalen-2-yl] acetate |

Chemical Transformations and Modifications of the Hydroxymethyl Moiety in this compound

The hydroxymethyl group on the phenyl ring offers a versatile handle for a range of chemical transformations. These modifications can introduce new functional groups capable of engaging in different interactions with biological targets.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde, (4-(6-hydroxynaphthalen-2-yl)phenyl)formaldehyde, can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, 4-(6-hydroxynaphthalen-2-yl)benzoic acid, can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent. These oxidized derivatives introduce new possibilities for hydrogen bonding and ionic interactions.

Conversion to Halides and Other Nucleophilic Displacements: The hydroxymethyl group can be converted to a more reactive leaving group, such as a halide (e.g., a chloromethyl or bromomethyl group), by treatment with reagents like thionyl chloride or phosphorus tribromide. The resulting benzylic halide is then susceptible to nucleophilic substitution with a wide array of nucleophiles, including amines, thiols, and cyanides. This allows for the introduction of diverse functionalities, such as aminomethyl, thiomethyl, and cyanomethyl groups, significantly expanding the chemical space around the core scaffold.

Ether and Ester Formation: Similar to the naphthol hydroxyl group, the benzylic alcohol can also undergo etherification and esterification. For example, reaction with an alkyl halide under basic conditions can yield ethers, while reaction with an acyl chloride or anhydride can produce esters at the hydroxymethyl position.

| Reaction Type | Reagent | Product Name |

| Oxidation | Pyridinium chlorochromate (PCC) | (4-(6-Hydroxynaphthalen-2-yl)phenyl)formaldehyde |

| Oxidation | Potassium permanganate | 4-(6-Hydroxynaphthalen-2-yl)benzoic acid |

| Halogenation | Thionyl chloride | 6-(4-(Chloromethyl)phenyl)naphthalen-2-ol |

| Nucleophilic Substitution | Sodium cyanide (on the chloromethyl derivative) | 2-(4-(6-Hydroxynaphthalen-2-yl)phenyl)acetonitrile |

Regioselective Modifications of the Phenyl and Naphthalene (B1677914) Rings of this compound

The phenyl and naphthalene rings are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can influence the electronic properties and steric profile of the molecule. The regioselectivity of these reactions is directed by the existing substituents.

On the phenyl ring, the hydroxymethyl group is an ortho-, para-directing group. However, since the para position is already substituted, electrophilic substitution would be expected to occur at the positions ortho to the hydroxymethyl group.

On the naphthalene ring, the hydroxyl group is a strongly activating, ortho-, para-directing group. Electrophilic attack is most likely to occur at the 1- and 3-positions of the naphthalene nucleus. wikipedia.org

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, or iodine) onto the aromatic rings can be achieved using appropriate halogenating agents. For example, bromination with N-bromosuccinimide (NBS) could potentially lead to the introduction of a bromine atom on the naphthalene ring. Halogen substituents can enhance binding affinity through halogen bonding and can also be used as handles for further modifications via cross-coupling reactions.

Nitration: Nitration of the aromatic rings can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be further reduced to an amino group, which can then be subjected to a variety of derivatization reactions.

Synthesis of Conformationally Restricted Analogues and Isosteres of this compound

To explore the bioactive conformation of this compound, conformationally restricted analogues can be synthesized. nih.gov This can be achieved by introducing cyclic structures or rigid linkers that limit the rotational freedom between the phenyl and naphthalene rings. For example, intramolecular cyclization reactions could be designed to form a fused ring system, thereby locking the relative orientation of the two aromatic moieties.

Isosteric replacements can also be employed to probe the importance of specific atoms or functional groups for biological activity. For instance, the naphthol hydroxyl group could be replaced with a thiol (mercapto) or an amino group. Similarly, the hydroxymethyl group could be replaced with other groups of similar size and electronic properties.

Parallel Synthesis and Combinatorial Library Generation Based on the this compound Scaffold

The this compound scaffold is well-suited for the generation of combinatorial libraries to enable high-throughput screening for lead discovery and optimization. nih.govrsc.org A parallel synthesis approach can be employed to create a large number of derivatives by systematically varying the substituents at the different diversification points.

A potential combinatorial library design could involve a multi-step synthesis on a solid support. nih.gov The core scaffold could be anchored to the resin, followed by sequential reactions to introduce diversity at the naphthol hydroxyl group, the hydroxymethyl group, and the aromatic rings. For example, a library could be generated by first creating a set of ethers or esters at the naphthol position, followed by a second diversification step involving a range of nucleophiles to displace a halide formed from the hydroxymethyl group. This approach allows for the rapid generation of a large and diverse set of compounds for biological evaluation.

Molecular Interaction Studies and Mechanistic Insights for 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Investigation of 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol as a Ligand in Molecular Recognition Processes

There is a lack of specific studies investigating this compound in molecular recognition processes. While the general structure, featuring hydroxyl and hydroxymethyl groups on a naphthalene-phenyl scaffold, suggests potential for hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition, specific experimental validations are not available. ontosight.ai The estrogen receptors ESR1 and ESR2 have been listed as potential targets for this molecule, but detailed binding studies are not publicly documented. genophore.com

Enzyme Inhibition and Activation Studies with this compound (Purely Biochemical/In Vitro Approaches)

No specific in vitro studies detailing the inhibitory or activation effects of this compound on specific enzymes have been found. Research on structurally similar compounds, such as certain Schiff bases derived from naphthalene (B1677914), has shown potential for enzyme inhibition, but direct extrapolation of these findings is not scientifically rigorous. ekb.egnih.gov Without dedicated biochemical assays, any discussion on its enzyme modulation capabilities would be purely speculative.

Modulation of Molecular Signaling Pathways by this compound (Cell-Free and Defined Cellular Models)

Information regarding the modulation of molecular signaling pathways by this compound in either cell-free or defined cellular models is not available in the public research domain. While related compounds have been investigated for their effects on pathways like those involving p38 MAP kinase, no such data exists for the specific compound . nih.gov

Protein-Ligand Binding Interactions of this compound: Biophysical Characterization

A comprehensive biophysical characterization of the protein-ligand binding interactions of this compound is not documented. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF), which are standard for quantifying binding affinity, thermodynamics, and kinetics, have not been reported in the context of this specific molecule. nih.govspringernature.comnih.gov

Allosteric Modulation Mechanisms and Ligand-Induced Conformational Changes by this compound

There is no evidence to suggest that this compound acts as an allosteric modulator or induces specific conformational changes in protein targets. Studies on other naphthalene derivatives have explored allosteric modulation, particularly of N-methyl-d-aspartate (NMDA) receptors, but these findings are not directly applicable to this compound. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr of 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Systematic Elucidation of Key Structural Features and Functional Groups Driving Activity/Properties in 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol Analogues

The biological activity and physicochemical properties of analogues of this compound are dictated by the interplay of its core structural components: the naphthalen-2-ol moiety, the phenyl ring, and the hydroxymethyl group.

The Phenyl Ring: The phenyl ring connected at the 6-position of the naphthalene (B1677914) core plays a critical role in defining the spatial arrangement of the molecule and can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions with the target protein. The nature and position of substituents on this ring are pivotal in modulating the electronic and steric properties of the entire molecule, thereby influencing its biological activity.

The Hydroxymethyl Group: The hydroxymethyl group at the 4-position of the phenyl ring introduces a polar, hydrogen-bonding functionality. This group can significantly impact the compound's solubility, a critical physicochemical property. Furthermore, it can form specific hydrogen bond interactions within a target's binding site, potentially enhancing potency and selectivity. The position of this group is also important; moving it to the ortho or meta positions would alter the molecule's vector in space and its interaction profile.

To illustrate the impact of structural modifications on a related scaffold, the following interactive data table presents the cytotoxic activity (IC50 values) of a series of 1-alkyl-2-naphthol derivatives against various human cancer cell lines. While not direct analogues of this compound, these data demonstrate how changes in the substituent on the naphthol core can dramatically influence biological activity.

| Compound | R Group | Hep G2 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|---|---|

| 1 | -CH(Ph)CH2CH=CH2 | >100 | >100 | >100 | >100 |

| 2 | -CH(4-Me-Ph)CH2CH=CH2 | 53.0 ± 2.1 | 59.0 ± 3.2 | 33.0 ± 1.4 | 76.0 ± 3.6 |

| 3 | -CH(4-F-Ph)CH2CH=CH2 | 1.2 ± 1.1 | 1.6 ± 1.0 | 0.9 ± 0.1 | 0.8 ± 0.4 |

| 4 | -CH(4-Cl-Ph)CH2CH=CH2 | 5.6 ± 1.5 | 6.8 ± 1.2 | 6.0 ± 1.4 | 6.2 ± 1.5 |

| 5 | -CH(4-Br-Ph)CH2CH=CH2 | 44.0 ± 3.5 | 50.0 ± 2.1 | 37.8 ± 2.8 | 33.0 ± 4.6 |

Data is illustrative and based on structurally related 1-alkyl-2-naphthol derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For derivatives of this compound, these models could be invaluable for predicting the activity of untested analogues and guiding the design of new compounds with improved characteristics.

A typical QSAR/QSPR study on this scaffold would involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activities (e.g., IC50 values) and physicochemical properties (e.g., solubility, logP) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the calculated descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For the this compound scaffold, a QSAR model might reveal, for instance, that a specific range of dipole moments and a certain molecular volume are optimal for activity. Similarly, a QSPR model could predict the solubility of new derivatives based on descriptors related to their polarity and hydrogen bonding capacity.

Role of Stereochemistry and Conformational Flexibility in the Molecular Interactions and Properties of this compound Derivatives

Stereochemistry: The introduction of chiral centers into derivatives of this compound can have a profound impact on their biological activity. Enantiomers, being non-superimposable mirror images, can exhibit different binding affinities for chiral biological targets like proteins and enzymes. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the binding site, while the other enantiomer may not fit as well or may even be inactive. For example, if a substituent introduced on the hydroxymethyl group or the naphthalene ring creates a stereocenter, it would be crucial to separate and test the individual enantiomers to identify the more active one.

Conformational Flexibility: The this compound scaffold possesses a degree of conformational flexibility due to the rotatable single bond between the naphthalene and phenyl rings. The preferred conformation of the molecule, which is the lowest energy three-dimensional arrangement, will influence how it presents its functional groups for interaction with a biological target. The dihedral angle between the two aromatic rings is a key conformational parameter. Substituents on either ring can influence this angle and restrict the rotational freedom, thereby locking the molecule into a more bioactive conformation. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to study the conformational preferences of these derivatives and to understand how different conformations might affect their biological activity.

Fragment-Based Approaches to Modifying and Optimizing the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. In the context of the this compound scaffold, this approach can be used to systematically explore chemical space and identify key interactions that contribute to biological activity.

The core scaffold can be deconstructed into its constituent fragments: the naphthalen-2-ol, the phenyl, and the hydroxymethylphenyl fragments. Each of these can be explored for its contribution to binding. For example, a library of small molecules containing the naphthalen-2-ol fragment could be screened against a biological target to identify initial weak-binding hits.

Once a fragment that binds to the target is identified, it can be "grown" or "linked" with other fragments to increase its affinity and selectivity. For instance, if the naphthalen-2-ol fragment is found to bind in a particular pocket of a target protein, medicinal chemists could then systematically add different substituted phenyl rings at the 6-position to explore the adjacent binding space. The hydroxymethyl group could also be replaced with other small functional groups to probe for additional hydrogen bonding or hydrophobic interactions.

This fragment-based approach allows for a more efficient exploration of the chemical space around the this compound scaffold, leading to the rational design of more potent and optimized drug candidates.

Advanced Applications and Materials Science Potential of 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Development of 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol as a Fluorescent Probe for Molecular Sensing

No research data is currently available on the development of this compound as a fluorescent probe.

Utilization of this compound in Chemosensor and Biosensor Design

No research data is currently available on the use of this compound in the design of chemosensors or biosensors.

Integration of this compound into Polymeric Materials and Functional Coatings

No research data is currently available on the integration of this compound into polymeric materials or functional coatings.

Supramolecular Assembly and Self-Organization of this compound Derivatives

No research data is currently available on the supramolecular assembly or self-organization of this compound derivatives.

Catalytic Applications of this compound Based Scaffolds in Organic Transformations

No research data is currently available on the catalytic applications of scaffolds based on this compound.

Emerging Research Directions and Future Perspectives for 6 4 Hydroxymethyl Phenyl Naphthalen 2 Ol

Exploration of Novel and Efficient Synthetic Pathways for 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol Analogues

The development of novel and efficient synthetic pathways is paramount for the widespread investigation and application of this compound and its analogues. Current research efforts are geared towards methodologies that offer high yields, selectivity, and atom economy. A key strategy involves the utilization of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to construct the core biaryl structure.

Future synthetic endeavors will likely focus on the late-stage functionalization of the this compound scaffold. This approach allows for the introduction of diverse chemical moieties at various positions on the naphthalene (B1677914) and phenyl rings, leading to a library of analogues with tailored properties. The development of regioselective C-H activation methods will be particularly crucial in this regard, as it would enable direct modification of the aromatic framework without the need for pre-functionalized starting materials.

| Synthetic Strategy | Key Features | Potential Advantages |

| Late-Stage C-H Functionalization | Direct modification of the aromatic core. | Increased synthetic efficiency, rapid access to a diverse range of analogues. |

| Flow Chemistry | Continuous reaction processing. | Improved reaction control, enhanced safety, and potential for scalability. |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Mild reaction conditions, access to unique reactive intermediates. |

Application of Machine Learning and Artificial Intelligence in the Research and Development of this compound

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the research and development landscape for compounds like this compound. nih.gov These computational tools can be employed to accelerate the discovery of new analogues with desired properties, predict their biological activities, and optimize synthetic routes.

AI algorithms can be trained on existing chemical databases to identify structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov This knowledge can then be used to design novel analogues of this compound with enhanced efficacy for specific applications. For instance, ML models could predict the binding affinity of analogues to a particular biological target, thereby prioritizing the synthesis of the most promising candidates. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways that may not be immediately obvious to human chemists. nih.gov

Multidisciplinary Research Prospects Involving this compound in Chemical Biology and Materials Science

The unique structural features of this compound make it a versatile platform for multidisciplinary research, bridging the gap between chemical biology and materials science.

In the realm of chemical biology , the hydroxyl and hydroxymethyl groups can serve as handles for the attachment of fluorescent probes, affinity tags, or other biologically active molecules. This could enable the development of chemical tools to study biological processes or as targeted therapeutic agents. The naphthalene core also provides a rigid scaffold that can be used to present functional groups in a well-defined spatial orientation, which is crucial for molecular recognition events.

In materials science , the planar and aromatic nature of the naphthalene ring system suggests potential applications in the development of organic electronic materials. Analogues of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties of the molecule through synthetic modification would be a key advantage in this context.

Strategic Directions for Advanced Material Development and Functional Devices Based on this compound

Building upon its potential in materials science, strategic research directions are being formulated for the development of advanced materials and functional devices based on this compound. A primary focus is on the design and synthesis of polymers and supramolecular assemblies incorporating this molecular scaffold.

The presence of two hydroxyl groups allows for the potential use of this compound as a monomer in polymerization reactions. This could lead to the creation of novel polymers with unique optical and electronic properties. For example, polyesters or polyethers containing this unit could exhibit high thermal stability and interesting fluorescence characteristics.

Furthermore, the ability of the hydroxyl groups to participate in hydrogen bonding opens up possibilities for the construction of self-assembling supramolecular structures. These ordered assemblies could find applications in areas such as sensing, catalysis, and drug delivery.

| Potential Application Area | Key Molecular Features | Desired Material Properties |

| Organic Electronics | Extended π-conjugation, modifiable electronic structure. | High charge carrier mobility, tunable emission/absorption spectra. |

| Sensors | Functional groups for analyte binding, fluorescent core. | High sensitivity and selectivity, observable response (e.g., change in fluorescence). |

| Biomaterials | Biocompatible modifications, sites for bioconjugation. | Biocompatibility, biodegradability, specific biological interactions. |

Future Impact of this compound Research in Fundamental and Applied Chemical Sciences

The ongoing and future research into this compound is poised to have a significant impact on both fundamental and applied chemical sciences. From a fundamental perspective, the study of this molecule and its analogues will contribute to a deeper understanding of structure-property relationships in complex aromatic systems. The exploration of its synthetic chemistry will undoubtedly lead to the development of new and innovative synthetic methodologies.

In the applied sciences, the potential applications of this compound and its derivatives are vast. In medicinal chemistry, it could serve as a scaffold for the development of new therapeutic agents. In materials science, it holds promise for the creation of next-generation organic electronic devices and functional materials. The interdisciplinary nature of this research will foster collaborations between chemists, biologists, and materials scientists, leading to scientific advancements that may not be possible within a single discipline. As our understanding of this compound grows, so too will its potential to address some of the most pressing scientific and technological challenges of our time.

Q & A

Q. What are the established synthetic routes for 6-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol?

- Methodological Answer : The compound can be synthesized via coupling reactions using naphthalen-2-ol derivatives. For example, starting materials like 6-bromonaphthalen-2-ol (1c) or 6-methoxynaphthalen-2-ol (1b) can undergo Suzuki-Miyaura coupling with 4-(hydroxymethyl)phenylboronic acid. Reaction conditions typically involve palladium catalysts, bases (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

Q. What role does this compound serve as a precursor in organic synthesis?

- Methodological Answer : The hydroxymethyl and hydroxyl groups enable derivatization for complex molecules. For example:

- Esterification : Reacting with acyl chlorides to form esters.

- Etherification : Using propargyl bromide in the presence of K₂CO₃ to introduce alkynyl groups .

- Azo Coupling : Diazonium salts can couple at the 1-position of the naphthalene ring to form dyes, useful in photochemical studies .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

Q. How does the hydroxyl group influence its reactivity in coupling reactions?

- Methodological Answer : The hydroxyl group at the 2-position activates the naphthalene ring for electrophilic substitution. For instance, in azo coupling, the –OH group directs diazonium salts to the 1-position, forming stable azo compounds. Steric hindrance from the hydroxymethyl phenyl group must be mitigated by optimizing reaction stoichiometry .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

- Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to optimize variables:

- Catalyst Loading (0.5–2.0 mol% Pd).

- Temperature (60–120°C).

- Solvent Polarity (DMF vs. THF).

Statistical tools like ANOVA identify significant factors. Purification via column chromatography (silica gel, gradient elution) improves yield .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamerism in the hydroxymethyl group).

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals .

Q. What computational approaches predict the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory studies).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns.

- ADMET Prediction : SwissADME to evaluate pharmacokinetics and toxicity .

Q. How to evaluate its potential antimicrobial activity methodologically?

- Methodological Answer :

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours. Synergy with β-lactams can be assessed via checkerboard assays .

Q. What strategies improve regioselectivity in its functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., as a TBS ether) to direct electrophiles to the naphthalene ring.

- Directed Ortho-Metalation : Use LiTMP to deprotonate the 3-position, followed by quenching with electrophiles.

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions through rapid heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.